molecular formula C15H14N4S B3084112 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-09-0

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084112
CAS RN: 1142208-09-0
M. Wt: 282.4 g/mol
InChI Key: FHLSYVWXTBXQPT-UHFFFAOYSA-N
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Description

“4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol” is a heterocyclic organic compound used as a pharmaceutical raw material .


Synthesis Analysis

The synthesis of “4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol” involves the reaction of aminobenzonitrile with dichloromethane in the presence of trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection for 24 hours .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol” consists of a triazine ring attached to a biphenyl group and a thiol group . The exact structure can be obtained from a detailed analysis of the compound.


Chemical Reactions Analysis

The compound can undergo various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . More detailed information about the chemical reactions involving this compound can be found in the referenced papers.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.36 and a molecular formula of C15H14N4S . Further physical and chemical properties such as melting point, boiling point, and density can be obtained from a detailed analysis of the compound .

Scientific Research Applications

Antimicrobial Activities

Compounds related to 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol have shown promising antimicrobial properties. For instance, s-triazines have been synthesized and evaluated for their antimicrobial activities, demonstrating broad spectrum efficacy against various pathogens, suggesting their potential as novel antibiotics for agricultural, pharmaceutical, and industrial applications (ME Shelke, 2020). Similarly, new 1,2,4-triazole derivatives have been synthesized, some showing good or moderate activities against tested microorganisms, highlighting the chemical versatility and antimicrobial potential of triazine compounds (H. Bektaş et al., 2007).

Synthesis Methodologies

Research has focused on developing efficient synthesis methods for triazine derivatives, including those structurally similar to 4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol. For example, a study describes the synthesis of hybrid molecules combining 1,3,5-triazine with hydroquinoline and indoline or piperidine moieties, indicating a methodological advance in creating compounds with potential biological activities (ChemChemTech, 2023).

Potential Pharmacological Actions

Some derivatives of 1,3,5-triazine, including those with modifications on the triazine ring, have been explored for various pharmacological activities. For instance, triazine thiazolidinone derivatives have been synthesized and shown to possess antiinflammatory activities, supported by molecular docking and pharmacophore modeling, suggesting their potential in designing new antiinflammatory drugs (R. Shinde et al., 2019). Furthermore, the electrochemical behavior of triazine derivatives in non-aqueous media has been studied, providing insights into their redox properties which could be relevant for developing electrochemical sensors or other applications (N. Farzinnejad et al., 2005).

properties

IUPAC Name

4-amino-2-(4-phenylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c16-14-17-13(18-15(20)19-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H4,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSYVWXTBXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-biphenyl-4-yl-1,6-dihydro-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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